N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step chemical processes. One common method includes the following steps:
Formation of the Benzodioxole Ring: Starting with a 5-bromo-benzo dioxole, a Pd-catalyzed C-N cross-coupling reaction is employed.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclocondensation reaction involving 4-nitro-3,5-dimethyl-1H-pyrazole.
Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with ethyl bromoacetate and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE exerts its effects involves:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one: Used in synthetic chemistry for various applications.
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its dual ring structure, which imparts specific chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C14H14N4O5 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H14N4O5/c1-8-14(18(20)21)9(2)17(16-8)6-13(19)15-10-3-4-11-12(5-10)23-7-22-11/h3-5H,6-7H2,1-2H3,(H,15,19) |
InChI Key |
ZKBOLWPLWXUMBX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C)[N+](=O)[O-] |
solubility |
4.4 [ug/mL] |
Origin of Product |
United States |
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